molecular formula C9H4Br2FN B13682689 2,4-Dibromo-7-fluoroquinoline

2,4-Dibromo-7-fluoroquinoline

Cat. No.: B13682689
M. Wt: 304.94 g/mol
InChI Key: XXCWUASSQKKSSW-UHFFFAOYSA-N
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Description

2,4-Dibromo-7-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H4Br2FN. It belongs to the quinoline family, which is characterized by a fused benzene and pyridine ring system. The presence of bromine and fluorine atoms in its structure makes it a valuable compound in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-7-fluoroquinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the bromination of 7-fluoroquinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-7-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include substituted quinolines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Scientific Research Applications

2,4-Dibromo-7-fluoroquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-7-fluoroquinoline is primarily related to its ability to interact with biological macromolecules. The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription in bacterial cells. This mechanism is similar to that of fluoroquinolone antibiotics, which are known for their broad-spectrum antibacterial activity .

Comparison with Similar Compounds

Uniqueness: 2,4-Dibromo-7-fluoroquinoline is unique due to the presence of both bromine and fluorine atoms, which confer specific electronic and steric properties. These properties enhance its reactivity in chemical synthesis and its potential as a pharmacophore in drug development .

Properties

Molecular Formula

C9H4Br2FN

Molecular Weight

304.94 g/mol

IUPAC Name

2,4-dibromo-7-fluoroquinoline

InChI

InChI=1S/C9H4Br2FN/c10-7-4-9(11)13-8-3-5(12)1-2-6(7)8/h1-4H

InChI Key

XXCWUASSQKKSSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)N=C(C=C2Br)Br

Origin of Product

United States

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